molecular formula C7H5BrClN3 B1375028 3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine CAS No. 1124321-36-3

3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine

Cat. No.: B1375028
CAS No.: 1124321-36-3
M. Wt: 246.49 g/mol
InChI Key: NRKMUXRBIBCNJJ-UHFFFAOYSA-N
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Description

3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the imidazo[1,2-a]pyrazine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Biochemical Analysis

Biochemical Properties

3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways of other substrates. Additionally, this compound has been observed to bind to certain proteins, influencing their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and multifaceted. This compound has been found to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For instance, exposure to this compound can activate the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism . Furthermore, this compound has been shown to induce oxidative stress in certain cell types, resulting in the activation of antioxidant defense mechanisms and alterations in cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary modes of action involves the binding of this compound to specific biomolecules, such as DNA and proteins. The binding of this compound to DNA can result in the formation of DNA adducts, which can interfere with DNA replication and transcription processes . Additionally, this compound has been shown to inhibit certain enzymes, such as topoisomerases, which play a critical role in DNA topology and cell division . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained activation of stress response pathways and gradual changes in gene expression profiles . These long-term effects highlight the importance of considering the duration of exposure in experimental designs.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed a dose-dependent response. At lower doses, this compound has been observed to exert minimal toxic effects, while higher doses can lead to significant adverse outcomes, such as hepatotoxicity and nephrotoxicity . The threshold for toxicity varies depending on the species and the route of administration. It is crucial to determine the appropriate dosage range to minimize potential side effects while maximizing the compound’s therapeutic or experimental benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its biotransformation and excretion . The metabolic flux of this compound can be influenced by the presence of other substrates or inhibitors of cytochrome P450 enzymes, highlighting the complexity of its metabolic interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in its efflux from cells . Additionally, the distribution of this compound within tissues can be influenced by its binding affinity to plasma proteins, affecting its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound has been found to localize predominantly in the nucleus, where it can interact with DNA and nuclear proteins . The presence of specific targeting signals or post-translational modifications may facilitate its transport to the nucleus and other organelles, influencing its subcellular distribution and biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylimidazo[1,2-a]pyrazine with bromine and chlorine sources. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted imidazo[1,2-a]pyrazines, while oxidation can lead to the formation of imidazo[1,2-a]pyrazine N-oxides .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-4-5(8)12-3-2-10-6(9)7(12)11-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKMUXRBIBCNJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CN=C(C2=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 8-Chloro-2-methyl-imidazo[1,2-a]pyrazine (0.7 g, 4.18 mmol) in DCM (20 ml) is added N-bromosuccinimide (0.74 g, 4.18 mmol) and the reaction stirred at room temperature for 2 h. After this time the solution is washed with saturated aqueous solution of Na2CO3 (2×20 ml), dried (MgSO4), filtered and concentrated in vacuo to give 3-bromo-8-chloro-2-methyl-imidazo[1,2-a]pyrazine (0.771 g, 75%).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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